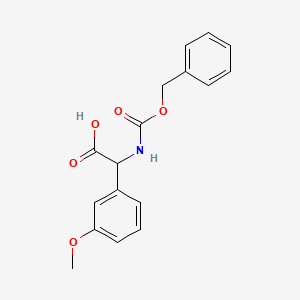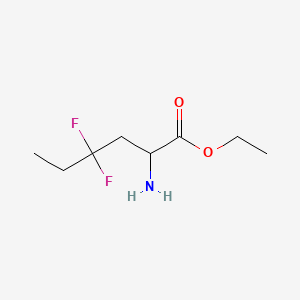
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is a heterocyclic aromatic amine that contains both a fluorine atom and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline typically involves the introduction of the triazole ring onto a fluorinated aniline derivative. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a fluorinated aniline under acidic or basic conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production to ensure high purity of the final product .
化学反応の分析
Types of Reactions
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogen atoms onto the aromatic ring .
科学的研究の応用
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
作用機序
The mechanism of action of 3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological processes .
類似化合物との比較
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound has a methoxy group instead of a fluorine atom, which affects its chemical reactivity and biological activity.
1-(1H-1,2,4-Triazol-3-yl)-2-fluorobenzene: Similar structure but lacks the aniline group, leading to different applications and properties.
Uniqueness
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is unique due to the presence of both a fluorine atom and a triazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in various chemical syntheses and its efficacy in biological applications .
特性
分子式 |
C9H9FN4 |
|---|---|
分子量 |
192.19 g/mol |
IUPAC名 |
3-fluoro-2-(2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C9H9FN4/c1-14-9(12-5-13-14)8-6(10)3-2-4-7(8)11/h2-5H,11H2,1H3 |
InChIキー |
MYOSLZWOPUXDBP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC=N1)C2=C(C=CC=C2F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


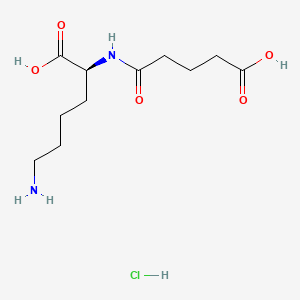
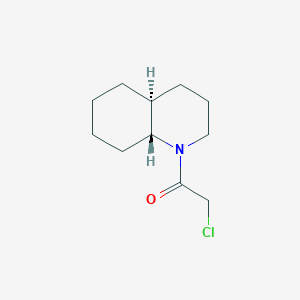
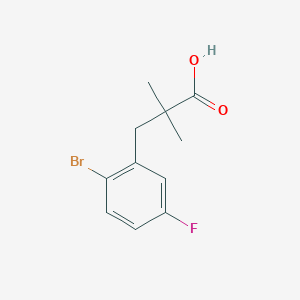
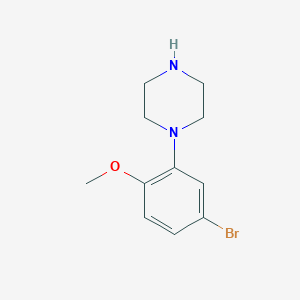
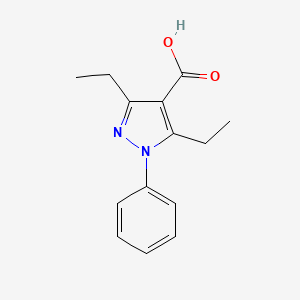
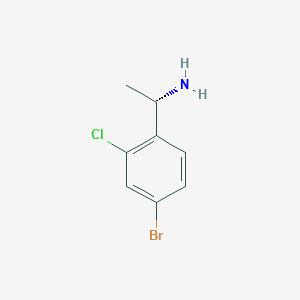
![6-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13542948.png)





